benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Beschreibung
This compound features a benzodioxole moiety linked via a methanone group to a piperazine ring substituted at the 4-position with a pyrimidine core. The pyrimidine is further functionalized with a methyl group at the 2-position and a pyrazole ring at the 6-position.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-14-22-18(12-19(23-14)26-6-2-5-21-26)24-7-9-25(10-8-24)20(27)15-3-4-16-17(11-15)29-13-28-16/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMVIGUEDRHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.
Synthesis of the Compound
The synthesis of benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through cyclization reactions involving appropriate hydrazine derivatives.
- Piperazine Linkage : The piperazine ring is introduced via nucleophilic substitution reactions.
- Dioxole Integration : The benzo[d][1,3]dioxole structure is incorporated through electrophilic aromatic substitution.
Antibacterial Activity
Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, a study highlighted that derivatives with similar structures showed high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 80 nM against Staphylococcus aureus and Sarcina species .
Anticancer Potential
The anticancer activity of compounds related to benzo[d][1,3]dioxole has been extensively studied. A notable study reported that bis-benzo[d][1,3]dioxol derivatives demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), which are comparable to standard chemotherapeutic agents like doxorubicin . Mechanistic studies indicated that these compounds induce apoptosis and inhibit key signaling pathways involved in cell proliferation.
Kinase Inhibition
Recent findings suggest that certain derivatives act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. These compounds have shown selectivity for specific CDK subtypes, indicating their potential as targeted cancer therapies .
Case Study 1: Antibacterial Efficacy
In a comparative study, several synthesized derivatives of benzo[d][1,3]dioxole were tested for their antibacterial activity using agar diffusion methods. The results indicated that compounds containing the pyrazole moiety exhibited superior antibacterial effects compared to traditional antibiotics, with notable zones of inhibition against Escherichia coli and Staphylococcus aureus.
Case Study 2: Anticancer Activity Assessment
A detailed investigation into the anticancer properties was conducted using human cancer cell lines. The study assessed cell viability through MTT assays and apoptosis via flow cytometry. Results confirmed that the tested compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
Data Tables
| Compound Name | Structure | MIC (nM) | IC50 (µM) | Target |
|---|---|---|---|---|
| Compound A | Structure | 80 | 2.38 | Bacteria |
| Compound B | Structure | 110 | 1.54 | Cancer |
| Compound C | Structure | 90 | 4.52 | Cancer |
Wissenschaftliche Forschungsanwendungen
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that compounds containing the benzo[d][1,3]dioxole moiety can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, the incorporation of pyrazole and pyrimidine derivatives has been linked to enhanced anticancer activity due to their ability to interfere with cellular signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. The presence of the piperazine ring enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research suggests that derivatives of this compound may possess anti-inflammatory properties. They can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions characterized by chronic inflammation.
Case Studies
Several case studies highlight the practical applications of benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone:
- Cancer Research : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of similar compounds. The results indicated that modifications to the benzo[d][1,3]dioxole structure could enhance cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Studies : Research conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this scaffold .
- Inflammatory Disease Models : In animal models of rheumatoid arthritis, compounds similar to benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone showed reduced inflammation markers and improved joint function, suggesting therapeutic potential for inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Structural Features
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s piperazine linker enhances solubility and conformational flexibility compared to rigid fused-ring systems (e.g., pyrano-pyrazolopyrimidine in ).
- The benzodioxole group may improve metabolic stability relative to phenyl or thiazol moieties in analogues .
- The pyrimidine-pyrazole combination is shared with pyrazolo[3,4-d]pyrimidine derivatives , but the addition of a piperazine in the target compound may modulate receptor selectivity.
Key Observations :
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is absent in the provided evidence, insights can be extrapolated:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
